molecular formula C32H54N2O2 B10851039 N-(4-morpholinophenyl)docos-13-enamide

N-(4-morpholinophenyl)docos-13-enamide

Cat. No.: B10851039
M. Wt: 498.8 g/mol
InChI Key: BNCLSGYMSOUADZ-KTKRTIGZSA-N
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Description

N-(4-morpholinophenyl)docos-13-enamide is a chemical compound that belongs to the class of fatty acid amides. It is derived from the condensation of 13-docosenoic acid with 4-morpholinophenylamine. This compound is known for its unique properties and applications in various fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-morpholinophenyl)docos-13-enamide typically involves the reaction of 13-docosenoic acid with 4-morpholinophenylamine in the presence of a catalyst. The reaction conditions often include heating the mixture to a specific temperature to facilitate the condensation reaction. The process may also involve the use of solvents to dissolve the reactants and improve the reaction efficiency .

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for the efficient production of large quantities of the compound while maintaining high purity and yield .

Chemical Reactions Analysis

Types of Reactions

N-(4-morpholinophenyl)docos-13-enamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxides, reduction may produce amines, and substitution reactions may result in various substituted derivatives .

Mechanism of Action

The mechanism of action of N-(4-morpholinophenyl)docos-13-enamide involves its interaction with specific molecular targets and pathways. It may act on receptors or enzymes, modulating their activity and influencing cellular processes. The exact molecular targets and pathways involved can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to N-(4-morpholinophenyl)docos-13-enamide include:

Uniqueness

This compound is unique due to its specific structure, which includes a morpholine ring and a long-chain fatty acid. This unique structure imparts distinct properties and applications compared to other fatty acid amides .

Properties

Molecular Formula

C32H54N2O2

Molecular Weight

498.8 g/mol

IUPAC Name

(Z)-N-(4-morpholin-4-ylphenyl)docos-13-enamide

InChI

InChI=1S/C32H54N2O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-32(35)33-30-22-24-31(25-23-30)34-26-28-36-29-27-34/h9-10,22-25H,2-8,11-21,26-29H2,1H3,(H,33,35)/b10-9-

InChI Key

BNCLSGYMSOUADZ-KTKRTIGZSA-N

Isomeric SMILES

CCCCCCCC/C=C\CCCCCCCCCCCC(=O)NC1=CC=C(C=C1)N2CCOCC2

Canonical SMILES

CCCCCCCCC=CCCCCCCCCCCCC(=O)NC1=CC=C(C=C1)N2CCOCC2

Origin of Product

United States

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